8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H26N2O7S2 and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfur-Containing Heterocycles
Compounds structurally similar to the given chemical have been synthesized for creating sulfur-containing heterocycles, which play a crucial role in developing pharmaceuticals and materials science. These compounds serve as intermediates in synthesizing more complex molecules with potential therapeutic applications (Reddy et al., 2001).
Supramolecular Arrangements
Derivatives of diazaspiro[4.5]decane have been explored for their unique crystal structures and supramolecular arrangements. These studies offer insights into molecular interactions and the design of molecular assemblies with specific physical properties, which could be useful in materials science (Graus et al., 2010).
Anticonvulsant Agents
Research on diazaspiro[4.5]decane derivatives has led to the identification of compounds with significant anticonvulsant activity. These findings contribute to the development of new therapeutic agents for treating seizure disorders (Madaiah et al., 2012).
Assignment of Relative Configuration
The study of diazaspiro[4.5]decane compounds has also involved detailed spectroscopic analysis to assign their relative stereochemistry. Such research aids in understanding the molecular structure-activity relationships critical for drug design and development (Guerrero-Alvarez et al., 2004).
Enantiomerically Pure Compounds
The synthesis of enantiomerically pure diazaspiro[4.5]decane derivatives highlights the importance of chirality in chemical synthesis and its impact on the biological activity of compounds. Such research is vital for the pharmaceutical industry, where the chirality of a drug can significantly affect its efficacy and safety (Schwartz et al., 2005).
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2,5-dimethoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-8-9-19(29-2)20(16-17)32(26,27)22-12-10-21(11-13-22)23(14-15-30-21)31(24,25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGERCVWPMCOFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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